1-(4-Methylbenzoyl)piperidine-2-carboxylic acid
Description
1-(4-Methylbenzoyl)piperidine-2-carboxylic acid (CAS: 681827-45-2) is a piperidine-2-carboxylic acid derivative featuring a 4-methylbenzoyl substituent at the nitrogen atom of the piperidine ring. This compound has been utilized in medicinal chemistry research, particularly in the synthesis of targeted small molecules. Its structural framework combines a rigid piperidine backbone with a lipophilic aromatic group, making it a versatile intermediate for drug design.
Properties
IUPAC Name |
1-(4-methylbenzoyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-5-7-11(8-6-10)13(16)15-9-3-2-4-12(15)14(17)18/h5-8,12H,2-4,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXDLYJKTZHAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681827-45-2 | |
| Record name | 1-(4-methylbenzoyl)piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(4-Methylbenzoyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 4-methylbenzoyl chloride.
Reaction Conditions: The piperidine is reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 1-(4-Methylbenzoyl)piperidine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Methylbenzoyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methylbenzoyl)piperidine-2-carboxylic acid has been identified as a significant compound with various biological activities. It serves as a key intermediate in the synthesis of several therapeutic agents, particularly those targeting thrombin inhibition. For instance, it is related to the synthesis of argatroban, a potent thrombin inhibitor used in anticoagulant therapy for patients with ischemic cerebral infarction .
Case Study: Argatroban Synthesis
- Compound : this compound
- Therapeutic Use : Anticoagulant therapy
- Mechanism : Reversible binding to the active site of thrombin
- Clinical Application : Used for patients with heparin-induced thrombocytopenia (HIT) and during percutaneous coronary interventions.
Synthetic Methodologies
The synthesis of this compound involves several steps that utilize various starting materials and reaction conditions. A notable method includes the hydrogenation of 4-methyl-2-pyridine carboxylic acid to obtain the target compound through a series of esterification and resolution processes .
Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Hydrogenation | 4-methyl-2-pyridine carboxylic acid, palladium charcoal | 45–55 °C, 2–3 kg pressure |
| 2 | Esterification | Alcohols (e.g., methanol) | Varies |
| 3 | Resolution | Chiral organic acids (e.g., amygdalic acid) | Aqueous or alcoholic solvents |
Applications in Antiviral Research
Recent studies have explored the potential of piperidine derivatives, including this compound, as inhibitors against viral enzymes such as the main protease (Mpro) of coronaviruses. The compound has shown promise in preliminary screenings for antiviral activity, suggesting its utility in developing new antiviral drugs .
Case Study: Antiviral Activity
- Focus : Inhibition of coronavirus main protease
- Method : Synthesis of various piperidine analogues
- Outcome : Identification of lead compounds for further optimization
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Insights
- Lipophilicity vs. Solubility : The 4-methylbenzoyl group in the target compound enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. In contrast, the pyridinylmethyl analog () introduces a polar heterocycle, balancing solubility and bioavailability.
- Biological Activity: The biphenylmethoxy derivative (BMS-1) shows nanomolar potency in disrupting PD-1/PD-L1 interactions, critical for cancer immunotherapy . The dimethoxybenzyl-acetylthio compound () inhibits metallo-β-lactamases via metal chelation, addressing antibiotic resistance.
- Synthetic Accessibility :
Key Research Findings
PD-1/PD-L1 Inhibitors : BMS-1 and related analogs demonstrated IC50 values < 100 nM in blocking PD-1/PD-L1 binding, validated by SPR and cellular assays .
Antibiotic Resistance: Derivatives with thiol-containing substituents (e.g., mjr344) restored carbapenem efficacy against Pseudomonas aeruginosa (MIC reduction from 64 µg/mL to 4 µg/mL) .
Biological Activity
1-(4-Methylbenzoyl)piperidine-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H15NO3, with a molecular weight of approximately 235.27 g/mol. The structure consists of a piperidine ring substituted with a 4-methylbenzoyl group and a carboxylic acid moiety, which contributes to its biological activity.
The compound is known to act on various biological pathways. Key mechanisms include:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in lipid metabolism, particularly monoacylglycerol lipase (MAGL), which plays a crucial role in endocannabinoid degradation. This inhibition can lead to increased levels of endocannabinoids, influencing pain and inflammation pathways .
- Antiproliferative Activity : Research indicates that derivatives of benzoylpiperidine structures exhibit significant antiproliferative effects against various cancer cell lines, including breast and ovarian cancers. The IC50 values for these activities range from 19.9 µM to 75.3 µM, demonstrating moderate efficacy .
Table 1: Biological Activities of this compound and Related Compounds
Case Studies
Case Study 1: MAGL Inhibition and Cancer Cell Growth
A study investigated the effects of various benzoylpiperidine derivatives on MAGL activity and their subsequent impact on cancer cell growth. The compound demonstrated reversible inhibition of MAGL, leading to elevated levels of endocannabinoids, which resulted in reduced proliferation rates in several cancer cell lines .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
In another research effort, structural modifications of the piperidine ring and the benzoyl group were explored to enhance the biological activity of related compounds. The introduction of electron-withdrawing groups significantly improved potency against cancer cell lines, with some derivatives achieving IC50 values as low as 0.84 µM against MAGL .
Q & A
Q. What are the recommended synthetic routes for 1-(4-Methylbenzoyl)piperidine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step procedures, such as coupling piperidine-2-carboxylic acid derivatives with 4-methylbenzoyl groups. A common approach includes:
Acylation : React piperidine-2-carboxylic acid with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water) to isolate the product.
- Optimization : Computational reaction path search methods (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation .
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Acylation | 4-Methylbenzoyl chloride, DCM, 0°C → RT, 12h | ~60% | Competing side reactions (e.g., over-acylation) |
| Purification | Silica gel chromatography (EtOAc:Hexane 3:7) | 95% purity | Solvent polarity adjustment for optimal separation |
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Combine NMR (¹H, ¹³C), FT-IR , and mass spectrometry for comprehensive analysis:
- ¹H NMR : Identify aromatic protons (δ 7.2–7.4 ppm, 4-methylbenzoyl group) and piperidine protons (δ 1.5–3.5 ppm) .
- FT-IR : Look for carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹).
- HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 262.3) and purity (>95%) .
Advanced Research Questions
Q. How can computational methods guide the design of experiments to study this compound's reactivity or biological interactions?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model reaction mechanisms (e.g., hydrolysis of the amide bond) and identify transition states .
- Molecular Docking : Predict binding affinities with target proteins (e.g., enzymes) using software like AutoDock Vina, focusing on piperidine's conformational flexibility and hydrogen-bonding interactions .
- Data Integration : Combine computational predictions with experimental validation (e.g., kinetic assays) to refine models .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition assays) .
- Structural Confirmation : Verify compound purity (HPLC) and stereochemistry (chiral chromatography or X-ray crystallography) to rule out batch variability .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects, cell lines) .
Q. What strategies are recommended for conformational analysis of the piperidine ring in this compound?
- Methodological Answer :
- Dynamic NMR : Monitor ring puckering via temperature-dependent ¹H NMR to detect axial/equatorial proton shifts .
- X-ray Crystallography : Resolve crystal structures to identify preferred conformations (e.g., chair vs. boat) .
- Molecular Dynamics Simulations : Simulate solvated systems (e.g., in water/DMSO) to study flexibility under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
